molecular formula C7H6BrFN2O B13277267 3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide

3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13277267
M. Wt: 233.04 g/mol
InChI Key: KMVIVXMDVCWGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide is a halogenated aromatic compound featuring a carboximidamide functional group substituted with bromo (Br) and fluoro (F) groups at the 3- and 5-positions, respectively. Such properties make it relevant in medicinal chemistry, particularly as a precursor for enzyme inhibitors or metal-chelating agents.

Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

3-bromo-5-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6BrFN2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)

InChI Key

KMVIVXMDVCWGED-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)Br)/C(=N/O)/N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide with three categories of analogs: halogenated benzene derivatives , heterocyclic carboximidamides , and functional group variants . Key differences in substituent positions, electronic effects, and biological relevance are emphasized.

Halogenated Benzene Derivatives

Compound Name Substituents Functional Group Key Properties/Applications Reference
3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide Br (3-), F (5-) Carboximidamide (N'-hydroxy) Potential enzyme inhibition, chelation
5-Bromo-4-fluoro-2-hydroxybenzaldehyde Br (5-), F (4-) Aldehyde Intermediate in fluorinated drug synthesis
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide Cl, CF₃ (pyridine ring) Carboximidamide (N'-hydroxy) Enhanced lipophilicity, kinase inhibition
  • Bioactivity : Carboximidamide derivatives with pyridine cores (e.g., ) are often prioritized in kinase inhibitor development, whereas bromo-fluoro benzene analogs () may target halogen-bonding-dependent enzymes like proteases .

Heterocyclic Carboximidamides

Compound Name Core Structure Substituents Applications Reference
5-Bromo-N-isobutyl-2-furamide Furan Br (5-), isobutylamide Antimicrobial agents
3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide Benzene Br (3-), F (5-) Chelation, drug intermediates
  • Reactivity : The furan-based compound () lacks the N'-hydroxy group, reducing its ability to form stable metal complexes compared to the target compound.
  • Solubility : The benzene core with polar carboximidamide groups (target compound) may exhibit higher aqueous solubility than furan derivatives, which are typically more lipophilic .

Functional Group Variants

Compound Name Functional Group Key Modifications Impact on Bioactivity Reference
3-(Bromomethyl)-1-fluoro-1-methylcyclobutane Bromomethyl, fluoro Cyclobutane ring Alkylating agent in cancer therapy
5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside Indole-galactoside Glycosidic linkage Diagnostic enzyme substrates
  • Mechanistic Differences : Cyclobutane-based bromo-fluoro compounds () act as alkylating agents, whereas the target compound’s aromatic system and N'-hydroxy group favor reversible interactions with biological targets .
  • Enzyme Specificity : Indole-galactoside derivatives () are specialized for glycosidase assays, contrasting with the target compound’s broader applicability in metalloenzyme inhibition .

Research Findings and Trends

  • Synthetic Utility : Bromo-fluoro carboximidamides are frequently used to synthesize fluorinated heterocycles, as seen in ’s indole and pyrimidine derivatives .
  • Pharmacokinetics : Pyridine-containing analogs () exhibit higher metabolic stability than benzene-based compounds due to reduced oxidative metabolism .
  • Biological Targets: The N'-hydroxy group in the target compound may enhance binding to heme-containing enzymes (e.g., cytochrome P450), a property less pronounced in non-hydroxylated analogs .

Biological Activity

3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide is a compound of interest due to its unique structural features and potential biological activities. The presence of halogen substituents, particularly bromine and fluorine, along with a hydroxy group, suggests that this compound may interact with biological systems in significant ways. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and mechanisms of action.

Structural Characteristics

The molecular structure of 3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide can be represented as follows:

C7H6BrFN3O\text{C}_7\text{H}_6\text{BrF}\text{N}_3\text{O}

This structure indicates the presence of:

  • A bromine atom (Br)
  • A fluorine atom (F)
  • A hydroxy group (-OH)
  • An amidine functional group

These features are critical for its biological activity.

3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide exhibits various biochemical properties that influence its interactions with biomolecules:

  • Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes. Its ability to form hydrogen bonds through the hydroxy group enhances its binding affinity to enzyme active sites, potentially modulating enzymatic activity.
  • Protein Binding : The halogen atoms (Br and F) can participate in hydrophobic interactions, which are crucial for binding to protein targets. This interaction can alter protein conformation and function.

Cellular Effects

The biological activity of 3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide extends to cellular processes:

  • Cytotoxicity : In vitro studies have shown that this compound can affect cell viability. For example, it has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity depending on concentration and exposure time .
Cell LineIC50 (µM)Effect Description
HepG2 (liver cancer)>100No significant cytotoxicity observed
L-02 (normal liver)>100No significant cytotoxicity observed
MCF-7 (breast cancer)8.47 ± 0.18Moderate cytotoxicity
HeLa (cervical cancer)9.22 ± 0.17Moderate cytotoxicity

The precise mechanism by which 3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide exerts its biological effects is not fully elucidated but is believed to involve several pathways:

  • Enzyme Modulation : The compound likely binds to specific enzymes, altering their activity through conformational changes. This modulation can lead to downstream effects on metabolic pathways and cellular signaling .
  • Gene Expression : By interacting with transcription factors or other regulatory proteins, the compound may influence gene expression patterns, impacting cellular processes such as proliferation and apoptosis.
  • Cell Cycle Regulation : Studies suggest that treatment with this compound can alter cell cycle progression in cancer cells, potentially leading to increased apoptosis in specific contexts .

Case Studies

Research has highlighted the potential therapeutic applications of 3-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide:

  • Anticancer Activity : In studies involving human cancer cell lines, the compound demonstrated promising anticancer properties with moderate IC50 values, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Properties : Similar compounds in the benzamide family have shown effectiveness against various bacterial strains, suggesting that this compound could also possess antimicrobial activity worth exploring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.